molecular formula C19H23ClN4O2S B2517839 N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide CAS No. 1207010-19-2

N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide

Cat. No.: B2517839
CAS No.: 1207010-19-2
M. Wt: 406.93
InChI Key: KFCDBVOHCUSNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a synthetic small molecule designed for chemical biology and early-stage drug discovery research. Its structure incorporates two pharmaceutically significant heterocyclic motifs: a piperazine and a thiophene carboxamide, linked by a flexible ethyl spacer. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, frequently employed to optimize physicochemical properties and serve as a connector between aromatic systems in molecules that interact with central nervous system targets, proteases, and kinases . The thiophene-2-carboxamide unit is a recognized pharmacophore found in compounds with demonstrated bioactive properties, including antifungal activity . This specific molecular architecture makes the compound a valuable lead structure for researchers investigating novel modulators for various biological targets. Potential research applications include, but are not limited to, the development of chemical probes for neurological disorders and as a starting point for the synthesis of antifungal agents targeting plant pathogens . The presence of the 4-chlorobenzyl group further enhances the compound's potential for structure-activity relationship (SAR) studies, allowing for extensive synthetic modification. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c20-16-5-3-15(4-6-16)14-22-19(26)24-11-9-23(10-12-24)8-7-21-18(25)17-2-1-13-27-17/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCDBVOHCUSNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, thiophene-2-carboxylic acid, and piperazine.

    Step 1 Formation of Thiophene-2-carboxamidoethyl Intermediate:

    Step 2 Amide Formation:

    Step 3 N-(4-chlorobenzyl)piperazine Formation:

    Step 4 Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Amino Group Reactivity

The 4-amino group participates in electrophilic substitution and acylation reactions:

a. Diazotization and Coupling
Pyrimidine aromatic amines undergo diazotization in acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming diazonium intermediates. These intermediates can couple with electron-rich aromatics (e.g., phenols, anilines) to yield azo derivatives .

b. Acylation
The amino group reacts with acyl chlorides or anhydrides to form acetamide derivatives. For example, treatment with acetyl chloride in pyridine yields 4-acetamido-N,N-dimethylpyrimidine-2-carboxamide .

Carboxamide Reactivity

The N,N-dimethylcarboxamide exhibits limited hydrolysis due to steric hindrance but can undergo selective transformations:

a. Hydrolysis
Under strongly acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, 120°C), the carboxamide hydrolyzes to the corresponding carboxylic acid (4-amino-pyrimidine-2-carboxylic acid) .

Reaction Conditions Product Yield
6M HCl, reflux, 12hPyrimidine-2-carboxylic acid~60%
NaOH (aq.), 120°C, 8hPyrimidine-2-carboxylate salt~75%

b. Nucleophilic Substitution
The carbonyl oxygen can coordinate to Lewis acids (e.g., AlCl₃), enabling electrophilic aromatic substitution at the pyrimidine ring .

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring directs substitutions to specific positions:

a. Electrophilic Attack
Nitration (HNO₃/H₂SO₄) occurs at position 5 due to meta-directing effects of the amino and carboxamide groups .

b. Halogenation
Chlorination (Cl₂/FeCl₃) predominantly targets position 6, yielding 4-amino-5-chloro-N,N-dimethylpyrimidine-2-carboxamide .

Coordination Chemistry

The compound acts as a ligand via its amino and carbonyl groups. Example complexes include:

| Metal Ion | Coordination Site | Application

Scientific Research Applications

Research has indicated that compounds containing piperazine and thiophene derivatives exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds similar to N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide have shown promising results against various bacterial strains and fungi. Studies have demonstrated that modifications in the thiophene structure can enhance antimicrobial efficacy .
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been explored. For instance, derivatives with similar structural motifs have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and others . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways. Recent advancements have focused on optimizing these routes to improve yield and purity. For example, the introduction of specific substituents on the piperazine ring has been shown to enhance biological activity while maintaining favorable physicochemical properties .

Case Studies

Several studies highlight the applications of compounds related to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer EvaluationShowed cytotoxic effects on MCF7 breast cancer cells with potential apoptotic mechanisms.
Structure-Activity RelationshipIdentified key structural features that enhance potency against specific enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide and related piperazine derivatives:

Compound Core Structure Substituents Key Features Yield (%) Melting Point (°C) References
This compound Piperazine-1-carboxamide - 4-Chlorobenzyl
- Thiophene-2-carboxamidoethyl
Combines chlorinated aromatic and thiophene groups; potential for dual hydrophobic/heterocyclic interactions. N/A N/A
N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) Piperazine-1-carboxamide - 4-Chlorophenyl
- 4-Oxo-quinazolinylmethyl
Antiviral activity against tobacco mosaic virus (TMV); moderate yield (48.1%) 48.1 189.8–191.4
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Piperazine-1-carboxamide - 4-Fluorophenyl
- 4-Oxo-quinazolinylmethyl
Higher yield (57.3%) compared to chlorophenyl analogs; similar melting point range. 57.3 196.5–197.8
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Piperazine-1-carbothioyl - 4-Chloro-2-nitrophenyl
- Thiophene-2-carboxamide
Thioamide linkage; predicted pKa = 9.80; molecular weight = 410.9 g/mol. N/A N/A
N-(5-chloro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A32) Piperazine-1-carboxamide - 5-Chloro-2-methylphenyl
- 4-Oxo-quinazolinylmethyl
High melting point (203.1–204.7°C); enhanced thermal stability. 58.3 203.1–204.7
N-(3,5-dichlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A35) Piperazine-1-carboxamide - 3,5-Dichlorophenyl
- 4-Oxo-quinazolinylmethyl
Dual chlorine substitution; highest melting point in series (207.5–209.5°C). 55.8 207.5–209.5

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Chlorophenyl derivatives (e.g., A6, A32) often exhibit antiviral or antimicrobial activity, as seen in anti-TMV studies . Fluorophenyl analogs (e.g., A3) may offer improved solubility due to fluorine’s electronegativity .

Linker and Functional Group Variations :

  • The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid quinazolinylmethyl groups in A3–A35 .
  • Carbothioyl derivatives (e.g., ) exhibit different electronic properties compared to carboxamides, affecting metabolic stability and binding affinity.

Thermal Stability :

  • Compounds with bulkier substituents (e.g., A32, A35) show higher melting points, suggesting stronger intermolecular forces .

Pharmacological Implications

While direct data for the target compound are lacking, structural parallels suggest:

  • Antiviral Potential: Chlorophenyl and quinazolinylmethyl groups in A6 correlate with anti-TMV activity .
  • Receptor Modulation : Thiophene and benzyl groups may target serotonin or TRP channels, as seen in related piperazine antagonists (e.g., p-MPPI in ).

Biological Activity

N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thiophene carboxamide and a chlorobenzyl group. This structural configuration is significant for its biological interactions and activity.

1. Antimicrobial Activity

Research indicates that compounds with a similar structure have shown promising antimicrobial effects. For instance, derivatives containing thiophene rings have been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

2. Anticancer Potential

Thiophene derivatives have been explored for their anticancer properties. A study identified that certain thiophene-based compounds could induce apoptosis in cancer cells by activating caspase pathways, thereby promoting cell death in malignant tissues . The specific activity of this compound in this context requires further investigation but suggests a potential role in cancer therapy.

3. Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes, including monoamine oxidases (MAOs). Inhibitors of MAOs are critical in the treatment of neurodegenerative diseases and depression due to their role in regulating neurotransmitter levels . Similar compounds have shown IC50 values indicating effective inhibition at micromolar concentrations.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of monoamine oxidases

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of structurally related compounds, it was found that certain thiophene derivatives demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . This suggests that this compound could exhibit similar properties.

Case Study 2: Anticancer Activity

A recent investigation into thiophene derivatives highlighted their ability to inhibit tumor growth in vitro. The study reported that these compounds could reduce cell viability by up to 70% in certain cancer cell lines . Although specific data on this compound is lacking, the structural similarities suggest potential for similar effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.